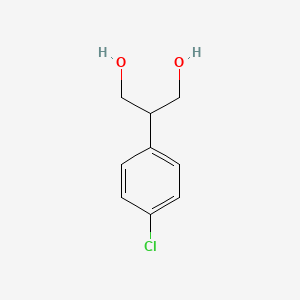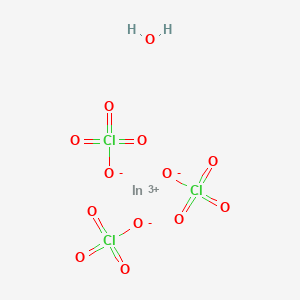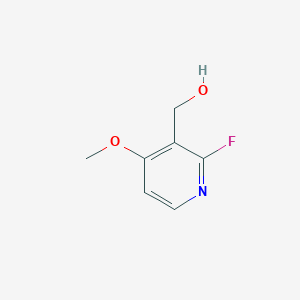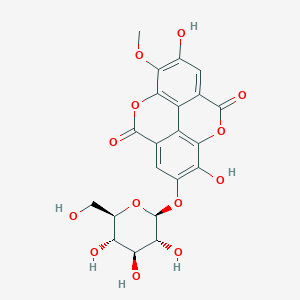![molecular formula C10H14F3NO4 B12092889 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 1,1-cyclopropanedicarboxylic acid monoethyl ester. This intermediate is then reacted with diphenylphosphoryl azide (DPPA) and triethylamine in a solvent such as methyl acetate. The reaction mixture is stirred at room temperature for several hours and then heated to reflux. After completion, the product is extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows for targeted modifications and interactions with biological molecules, influencing various pathways and processes.
類似化合物との比較
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid: Similar in structure but with an adamantane ring instead of a cyclopropane ring.
2-{[(Tert-butoxy)carbonyl]amino}methyl-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring, offering different reactivity and applications.
Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: An ester derivative with similar reactivity but different physical properties.
Uniqueness
The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid lies in its combination of a trifluoromethyl group and a cyclopropane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for innovation.
特性
分子式 |
C10H14F3NO4 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-6-4(7(15)16)5(6)10(11,12)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
KBRGTGJXOCZAAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1C(C1C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)



